4-Chloro-2-fluoro-6-methoxyacetophenone
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Overview
Description
4-Chloro-2-fluoro-6-methoxyacetophenone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring chloro, fluoro, and methoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-chloroacetophenone followed by substitution reactions to introduce the fluoro and methoxy groups . The reaction conditions often include the use of solvents like acetic acid and reagents such as pyridine hydrobromide perbromide .
Industrial Production Methods
Industrial production of 4-chloro-2-fluoro-6-methoxyacetophenone may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-methoxyacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.
Scientific Research Applications
4-Chloro-2-fluoro-6-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-6-methoxyacetophenone involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-3-methoxyacetophenone: Similar structure with a different position of the methoxy group.
2-Fluoro-4-methoxyacetophenone: Lacks the chloro substituent.
4-Fluoroacetophenone: Lacks both the chloro and methoxy substituents.
Uniqueness
4-Chloro-2-fluoro-6-methoxyacetophenone is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups creates a compound with distinct properties compared to its analogs.
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9-4-6(10)2-3-7(9)8(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
HFRHQYYMXGIVSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CF |
Origin of Product |
United States |
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